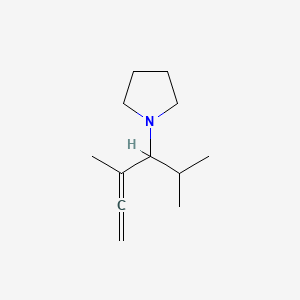
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a butadienyl group with isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate butadienyl precursor. One common method is the alkylation of pyrrolidine with 1-isopropyl-2-methyl-2,3-butadiene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating the nucleophilic attack on the butadienyl precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the butadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the butadienyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.
Scientific Research Applications
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)piperidine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)morpholine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyridine
Uniqueness
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a butadienyl group with isopropyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
80305-62-0 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
InChI |
InChI=1S/C12H21N/c1-5-11(4)12(10(2)3)13-8-6-7-9-13/h10,12H,1,6-9H2,2-4H3 |
InChI Key |
DOKYOMHOUOXLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=C=C)C)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















